molecular formula C9H11ClFN B13315663 4-chloro-2-fluoro-N-(propan-2-yl)aniline

4-chloro-2-fluoro-N-(propan-2-yl)aniline

Cat. No.: B13315663
M. Wt: 187.64 g/mol
InChI Key: TYWVKNRTSXSSDC-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloro-2-fluoro-N-(propan-2-yl)aniline involves the alkylation of 4-chloro-2-fluoroaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-2-fluoro-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-fluoro-N-(propan-2-yl)aniline is unique due to the specific combination of substituents on the benzene ring and the isopropyl group on the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

4-chloro-2-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

TYWVKNRTSXSSDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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